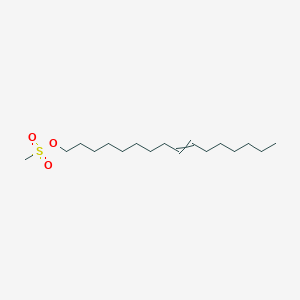
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile, also known as OHCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. OHCA is a derivative of cyclohexanone and phenol, and it has been synthesized using different methods.
作用機序
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile is not fully understood, but it has been suggested that 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile acts as a free radical scavenger and an inhibitor of oxidative stress. 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile has also been found to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile has been found to exhibit various biochemical and physiological effects, such as reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes. 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile has also been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. These effects make 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
実験室実験の利点と制限
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile can be easily synthesized using different methods, and it can be used in various assays to study its effects on different biological systems. However, 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile, including:
1. Further studies on the mechanism of action of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile to understand its effects on different biological systems.
2. Development of novel drug delivery systems to improve the bioavailability and pharmacokinetic properties of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile.
3. Evaluation of the potential of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Synthesis of novel materials using 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile as a building block to explore its potential applications in materials science.
5. Investigation of the safety and toxicity of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile to determine its suitability for clinical use.
Conclusion:
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile is a promising compound that has gained attention in scientific research due to its potential applications in various fields. 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile has been synthesized using different methods and has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile has several advantages for lab experiments, but it also has some limitations that need to be addressed. There are several future directions for the study of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile, which may lead to the development of novel drugs and materials with potential applications in various fields.
合成法
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile can be synthesized using different methods, including the reaction of 1-hydroxycyclohexylamine with 4-hydroxybenzyl cyanide in the presence of a catalyst. Another method involves the reaction of 1,3-cyclohexanedione with 4-hydroxybenzyl cyanide in the presence of a base. These methods have been optimized to yield high purity and high yield of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile.
科学的研究の応用
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for drug development. 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile has also been used in the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks, due to its ability to form stable and flexible bonds.
特性
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHRRFPUUJSPLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C#N)C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575578 |
Source


|
| Record name | (1-Hydroxycyclohexyl)(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile | |
CAS RN |
918344-20-4 |
Source


|
| Record name | (1-Hydroxycyclohexyl)(4-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














